1-(Methylamino)-1-oxopropan-2-yl acetate
Description
1-(Methylamino)-1-oxopropan-2-yl acetate (CAS: Not provided in evidence) is a ketone-containing acetate ester with a methylamino substituent. Its structure comprises a propan-2-yl backbone where the carbonyl group at position 1 is substituted with a methylamino group (-NHCH₃), and the hydroxyl group at position 2 is acetylated.
Properties
CAS No. |
5450-85-1 |
|---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
[1-(methylamino)-1-oxopropan-2-yl] acetate |
InChI |
InChI=1S/C6H11NO3/c1-4(6(9)7-3)10-5(2)8/h4H,1-3H3,(H,7,9) |
InChI Key |
BJNCZZUBRBZKLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylamino)-1-oxopropan-2-yl acetate can be achieved through several methods. One common approach involves the reaction of methylamine with an appropriate acylating agent, such as acetic anhydride, under controlled conditions. The reaction typically proceeds as follows:
Reaction with Acetic Anhydride: Methylamine is reacted with acetic anhydride in the presence of a base, such as pyridine, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial methods often use automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1-(Methylamino)-1-oxopropan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-(Methylamino)-1-oxopropan-2-yl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(Methylamino)-1-oxopropan-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Features
The compound’s analogs vary in substituents on the ketone, ester group, or amino functionality. Key examples include:
*Calculated based on formula.
Key Observations :
Purification Trends :
Physicochemical Properties
- Polarity: The methylamino group enhances polarity compared to methylsulfanyl analogs, affecting chromatographic behavior (e.g., Rf differences) .
- Physical State : Simple analogs (e.g., 1-oxo-1-phenyl derivatives) are often solids or oils, depending on substituents. For example, compound 8 () is a yellowish oil, while compound 13 () is a white powder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
